molecular formula C8H9N2O4PS B154012 N-Methyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide CAS No. 130365-37-6

N-Methyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide

Katalognummer B154012
CAS-Nummer: 130365-37-6
Molekulargewicht: 260.21 g/mol
InChI-Schlüssel: RFCZOEAGRJVOQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide (NBOMe) is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. NBOMe belongs to the family of phenethylamines, which are known for their psychoactive properties. However, NBOMe is not intended for human consumption and should only be used in laboratory settings.

Wirkmechanismus

N-Methyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is believed to exert its effects by binding to certain receptors in the brain, particularly the 5-HT2A receptor. This receptor is known to play a key role in modulating the effects of serotonin, a neurotransmitter that is involved in mood regulation, appetite, and other physiological functions. By binding to this receptor, this compound is thought to alter the activity of certain brain circuits, leading to changes in perception, mood, and behavior.
Biochemical and Physiological Effects:
The exact biochemical and physiological effects of this compound are not well understood, but some studies have suggested that it may have a range of effects on the brain and body. For example, some studies have shown that this compound can alter the activity of certain brain regions, leading to changes in perception, mood, and behavior. Other studies have suggested that this compound may have effects on the cardiovascular system, such as increasing heart rate and blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-Methyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide in laboratory experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, its ability to bind to certain receptors in the brain makes it a potentially useful tool for studying the structure and function of these receptors. However, there are also some limitations to using this compound in laboratory experiments. For example, its psychoactive properties may make it difficult to control for certain variables, and its potential for toxicity may limit its use in certain settings.

Zukünftige Richtungen

There are several potential future directions for research on N-Methyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide. One area of interest is its potential use in developing new treatments for mental health disorders, such as depression and anxiety. Additionally, researchers may continue to study the structure and function of serotonin receptors in the brain, with the goal of developing new drugs that can target these receptors more effectively. Finally, researchers may explore the potential use of this compound in other areas of scientific research, such as in the development of new materials or in the study of other physiological systems.

Synthesemethoden

N-Methyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is typically synthesized through a multi-step process that involves the use of various chemicals and reagents. The exact synthesis method may vary depending on the desired end product, but some common steps include the use of nitro compounds, phosphorus oxychloride, and amine compounds. The final product is a white crystalline powder that is typically purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-Methyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the structure and function of certain receptors in the brain. This compound has been shown to bind to certain serotonin receptors, which are important for regulating mood, behavior, and other physiological functions.

Eigenschaften

CAS-Nummer

130365-37-6

Molekularformel

C8H9N2O4PS

Molekulargewicht

260.21 g/mol

IUPAC-Name

N-methyl-6-nitro-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-amine

InChI

InChI=1S/C8H9N2O4PS/c1-9-15(16)13-5-6-4-7(10(11)12)2-3-8(6)14-15/h2-4H,5H2,1H3,(H,9,16)

InChI-Schlüssel

RFCZOEAGRJVOQW-UHFFFAOYSA-N

SMILES

CNP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Kanonische SMILES

CNP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Synonyme

N-Methyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide 2-sulfide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.